Cas no 1462402-91-0 (2-(3-methyl-1,2-oxazol-5-yl)propanenitrile)

2-(3-methyl-1,2-oxazol-5-yl)propanenitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(3-methyl-1,2-oxazol-5-yl)propanenitrile
- 1462402-91-0
- EN300-1789455
-
- Inchi: 1S/C7H8N2O/c1-5(4-8)7-3-6(2)9-10-7/h3,5H,1-2H3
- InChI Key: RXWAMPONWITQID-UHFFFAOYSA-N
- SMILES: O1C(=CC(C)=N1)C(C#N)C
Computed Properties
- Exact Mass: 136.063662883g/mol
- Monoisotopic Mass: 136.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.8Ų
- XLogP3: 1
2-(3-methyl-1,2-oxazol-5-yl)propanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1789455-0.5g |
2-(3-methyl-1,2-oxazol-5-yl)propanenitrile |
1462402-91-0 | 0.5g |
$1207.0 | 2023-09-19 | ||
Enamine | EN300-1789455-10.0g |
2-(3-methyl-1,2-oxazol-5-yl)propanenitrile |
1462402-91-0 | 10g |
$5405.0 | 2023-05-26 | ||
Enamine | EN300-1789455-5.0g |
2-(3-methyl-1,2-oxazol-5-yl)propanenitrile |
1462402-91-0 | 5g |
$3645.0 | 2023-05-26 | ||
Enamine | EN300-1789455-0.25g |
2-(3-methyl-1,2-oxazol-5-yl)propanenitrile |
1462402-91-0 | 0.25g |
$1156.0 | 2023-09-19 | ||
Enamine | EN300-1789455-1g |
2-(3-methyl-1,2-oxazol-5-yl)propanenitrile |
1462402-91-0 | 1g |
$1256.0 | 2023-09-19 | ||
Enamine | EN300-1789455-1.0g |
2-(3-methyl-1,2-oxazol-5-yl)propanenitrile |
1462402-91-0 | 1g |
$1256.0 | 2023-05-26 | ||
Enamine | EN300-1789455-0.05g |
2-(3-methyl-1,2-oxazol-5-yl)propanenitrile |
1462402-91-0 | 0.05g |
$1056.0 | 2023-09-19 | ||
Enamine | EN300-1789455-0.1g |
2-(3-methyl-1,2-oxazol-5-yl)propanenitrile |
1462402-91-0 | 0.1g |
$1106.0 | 2023-09-19 | ||
Enamine | EN300-1789455-5g |
2-(3-methyl-1,2-oxazol-5-yl)propanenitrile |
1462402-91-0 | 5g |
$3645.0 | 2023-09-19 | ||
Enamine | EN300-1789455-2.5g |
2-(3-methyl-1,2-oxazol-5-yl)propanenitrile |
1462402-91-0 | 2.5g |
$2464.0 | 2023-09-19 |
2-(3-methyl-1,2-oxazol-5-yl)propanenitrile Related Literature
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1. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
Additional information on 2-(3-methyl-1,2-oxazol-5-yl)propanenitrile
Professional Introduction to 2-(3-methyl-1,2-oxazol-5-yl)propanenitrile (CAS No. 1462402-91-0)
2-(3-methyl-1,2-oxazol-5-yl)propanenitrile, a compound with the chemical identifier CAS No. 1462402-91-0, is a versatile intermediate in the field of pharmaceutical and agrochemical research. This heterocyclic nitrile derivative has garnered significant attention due to its unique structural properties and potential applications in drug development. The compound's molecular framework, featuring a 3-methyl-1,2-oxazol-5-yl moiety, contributes to its reactivity and makes it a valuable building block for synthesizing more complex molecules.
The 3-methyl-1,2-oxazol-5-yl group is a key feature of this compound, providing a scaffold that can be modified in various ways to tailor its biological activity. Oxazole derivatives are well-documented for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of this moiety into the molecular structure of 2-(3-methyl-1,2-oxazol-5-yl)propanenitrile suggests potential therapeutic applications in these areas.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for medicinal purposes. The nitrile group in 2-(3-methyl-1,2-oxazol-5-yl)propanenitrile introduces additional reactivity, allowing for further functionalization through nucleophilic addition or cyclization reactions. These chemical transformations can lead to the synthesis of new analogs with enhanced biological activity and improved pharmacokinetic profiles.
One of the most compelling aspects of this compound is its potential as a precursor for drug candidates. Researchers have been exploring its utility in the synthesis of small molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated that derivatives of oxazole can interact with biological targets such as kinases and proteases, which are often implicated in cancer and inflammatory diseases. The nitrile functionality provides a handle for further derivatization, enabling the creation of molecules with specific binding affinities and selectivity.
The synthesis of 2-(3-methyl-1,2-oxazol-5-yl)propanenitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular framework efficiently. These techniques not only enhance the synthetic route but also allow for greater control over the stereochemistry of the product.
Recent advancements in computational chemistry have also played a crucial role in understanding the reactivity and potential applications of 2-(3-methyl-1,2-oxazol-5-yl)propanenitrile. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. These simulations have helped researchers predict the efficacy and side effects of potential drug candidates derived from this scaffold.
The pharmaceutical industry has shown particular interest in oxazole derivatives due to their broad spectrum of biological activities. The structural flexibility of the 3-methyl-1,2-oxazol-5-yl group allows for the design of molecules that can modulate various biological pathways. This has led to several clinical trials investigating oxazole-based drugs for conditions ranging from infectious diseases to chronic inflammatory disorders.
In conclusion, 2-(3-methyl-1,2-oxazol-5-yl)propanenitrile (CAS No. 1462402-910) is a promising intermediate with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development efforts worldwide.
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